Cas no 83088-28-2 (Gigantol)

Gigantol structure
Gigantol structure
Nombre del producto:Gigantol
Número CAS:83088-28-2
MF:C16H18O4
Megavatios:274.311725139618
CID:2078708
PubChem ID:10221179

Gigantol Propiedades químicas y físicas

Nombre e identificación

    • 1-(3'-hydroxy-5'-methoxyphenyl)-2-(4''-hydroxy-5''-methoxyphenyl)ethane
    • 3,4'-dihydroxy-3',5-d
    • 3',4-dihydroxy-3,5'-dimethoxybibenzyl
    • 3,4'-dihydroxy-5,5'-dimethoxydihydrostilbene
    • 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
    • gigantol
    • 4-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol (ACI)
    • 3′,4-Dihydroxy-3,5′-dimethoxybibenzyl
    • 3′,4-Dihydroxy-5,5′-dimethoxybibenzyl
    • 4′,5-Dihydroxy-3,3′-dimethoxybibenzyl
    • NS00097428
    • BDBM50346823
    • NCGC00386002-01!4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
    • HY-N10549
    • CS-0610782
    • 83088-28-2
    • 4-(3-Hydroxy-5-methoxyphenethyl)-2-methoxyphenol
    • CHEMBL219553
    • DTXSID101287414
    • E88569
    • Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-
    • 3a(2),4-Dihydroxy-3,5a(2)-dimethoxybibenzyl
    • Gigantol
    • Renchi: 1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-15(18)16(9-11)20-2/h5-10,17-18H,3-4H2,1-2H3
    • Clave inchi: BMSPEISBKGSBTR-UHFFFAOYSA-N
    • Sonrisas: OC1C=C(CCC2C=C(OC)C(O)=CC=2)C=C(OC)C=1

Atributos calculados

  • Calidad precisa: 274.12050905g/mol
  • Masa isotópica única: 274.12050905g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 5
  • Complejidad: 284
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 58.9Ų
  • Xlogp3: 2.7

Gigantol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
MedChemExpress
HY-N10549-10mg
Gigantol
83088-28-2 99.79%
10mg
¥4100 2024-04-17
TargetMol Chemicals
TN7033-25 mg
Gigantol(Dendrophenol)
83088-28-2 100%
25mg
¥ 6,375 2023-07-11
TargetMol Chemicals
TN7033-10mg
Gigantol(Dendrophenol)
83088-28-2 100%
10mg
¥ 3390 2024-07-20
TargetMol Chemicals
TN7033-50mg
Gigantol(Dendrophenol)
83088-28-2 100%
50mg
¥ 7430 2024-07-20
TargetMol Chemicals
TN7033-100mg
Gigantol(Dendrophenol)
83088-28-2 100%
100mg
¥ 9820 2024-07-20
TargetMol Chemicals
TN7033-500mg
Gigantol(Dendrophenol)
83088-28-2 100%
500mg
¥ 19600 2024-07-20
TargetMol Chemicals
TN7033-5mg
Gigantol(Dendrophenol)
83088-28-2 100%
5mg
¥ 2130 2024-07-20
TargetMol Chemicals
TN7033-25mg
Gigantol(Dendrophenol)
83088-28-2 100%
25mg
¥ 5450 2024-07-20
TargetMol Chemicals
TN7033-100 mg
Gigantol(Dendrophenol)
83088-28-2 100%
100MG
¥ 15,171 2023-07-11
MedChemExpress
HY-N10549-10mM*1 mL in DMSO
Gigantol
83088-28-2 99.79%
10mM*1 mL in DMSO
¥3138 2024-04-17

Gigantol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 2 h, reflux
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
3.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
3.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referencia
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Potassium carbonate Solvents: Ethanol ;  2 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, rt → reflux
2.2 Reagents: Potassium carbonate Solvents: Water
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 2 h, reflux
4.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
5.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
5.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referencia
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 60 psi, 30 °C
Referencia
Synthesis, biological evaluation, and docking studies of gigantol analogs as calmodulin inhibitors
Reyes-Ramirez, Adelfo; et al, European Journal of Medicinal Chemistry, 2011, 46(7), 2699-2708

Métodos de producción 4

Condiciones de reacción
1.1 24 h, rt
2.1 Reagents: Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  16 h, 35 °C
Referencia
Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts towards the Synthesis of Dihydrostilbenes
del Rio-Rodriguez, Roberto; et al, Chemistry - A European Journal, 2022, 28(54),

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Referencia
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Referencia
Prevention of Marine Biofouling Using the Natural Allelopathic Compound Batatasin-III and Synthetic Analogues
Moodie, Lindon W. K.; et al, Journal of Natural Products, 2017, 80(7), 2001-2011

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referencia
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt; 3 h, rt
2.1 24 h, rt
3.1 Reagents: Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  16 h, 35 °C
Referencia
Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts towards the Synthesis of Dihydrostilbenes
del Rio-Rodriguez, Roberto; et al, Chemistry - A European Journal, 2022, 28(54),

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
2.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
2.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referencia
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Referencia
Prevention of Marine Biofouling Using the Natural Allelopathic Compound Batatasin-III and Synthetic Analogues
Moodie, Lindon W. K.; et al, Journal of Natural Products, 2017, 80(7), 2001-2011

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  2 h, 40 °C → reflux
2.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
2.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referencia
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, rt → reflux
1.2 Reagents: Potassium carbonate Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 2 h, reflux
3.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
4.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
4.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referencia
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referencia
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  16 h, 35 °C
Referencia
Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts towards the Synthesis of Dihydrostilbenes
del Rio-Rodriguez, Roberto; et al, Chemistry - A European Journal, 2022, 28(54),

Gigantol Raw materials

Gigantol Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83088-28-2)Gigantol
A1038864
Pureza:99%/99%
Cantidad:5mg/10mg
Precio ($):234.0/369.0